
Unveiling the Molecular Glue Mechanism of SR-
4835: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978 Get Quote

SR-4835, a selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), has

emerged as a promising therapeutic agent, particularly in the context of triple-negative breast

cancer and melanoma.[1][2] Beyond its kinase inhibition activity, compelling evidence has

validated its function as a molecular glue, inducing the degradation of cyclin K.[3][4] This guide

provides a comprehensive comparison of SR-4835 with other CDK inhibitors, supported by

experimental data, to elucidate its unique mechanism of action for researchers, scientists, and

drug development professionals.

Performance Comparison: SR-4835 vs. Alternative
CDK Inhibitors
SR-4835 distinguishes itself from other CDK12 inhibitors, such as THZ531, through its unique

ability to induce the degradation of cyclin K, the regulatory partner of CDK12. While both

inhibitors impact the phosphorylation of RNA polymerase II, SR-4835's molecular glue activity

leads to a distinct downstream cascade.[3]
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Compound Target(s)
IC50
(CDK12)

IC50
(CDK13)

Cyclin K
Degradatio
n

Mechanism
of Action

SR-4835
CDK12,

CDK13
99 nM[5] 4.9 nM[5] Yes[3][6]

Molecular

Glue

Degrader[3]

[7]

THZ531
CDK12,

CDK13
- - No[6][8]

Covalent

Kinase

Inhibitor[1]

Dinaciclib Pan-CDK

More potent

than SR-4835

(in vitro)[1]

-

No (without

modification)

[7]

Kinase

Inhibitor[1][7]

CR8 Pan-CDK - - Yes[1]

Molecular

Glue

Degrader[1]

Note: IC50 values can vary depending on the assay conditions.

Validating the Molecular Glue Mechanism: Key
Experiments and Protocols
The molecular glue function of SR-4835 has been substantiated through a series of key

experiments that demonstrate its ability to bring the CDK12-cyclin K complex into proximity with

the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex for proteasomal degradation.[3][7]

Experimental Protocols
1. Immunoblotting for Cyclin K Degradation:

Objective: To visualize the reduction in cyclin K protein levels upon treatment with SR-4835.

Methodology:

Culture cells (e.g., A375 melanoma cells) to a suitable confluency.[6]
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Treat cells with varying concentrations of SR-4835 or a vehicle control (DMSO) for a

specified time course (e.g., 2 hours).[6]

Lyse the cells and quantify total protein concentration.

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against cyclin K and a loading control (e.g.,

β-actin).

Incubate with secondary antibodies and visualize protein bands using an appropriate

detection system. A significant decrease in the cyclin K band intensity in SR-4835-treated

cells compared to the control indicates degradation.[6]

2. Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions:

Objective: To show that SR-4835 promotes the interaction between the CDK12-cyclin K

complex and the DDB1 component of the E3 ligase complex.[3]

Methodology:

Treat cells with SR-4835 or a vehicle control.

Lyse the cells under non-denaturing conditions to preserve protein complexes.

Incubate the cell lysates with an antibody specific for one of the proteins of interest (e.g.,

DDB1) that is conjugated to beads.

Wash the beads to remove non-specifically bound proteins.

Elute the immunoprecipitated protein complexes from the beads.

Analyze the eluted proteins by immunoblotting using antibodies against the other proteins

of interest (e.g., CDK12 and cyclin K). The presence of CDK12 and cyclin K in the DDB1

immunoprecipitate from SR-4835-treated cells confirms the formation of the ternary

complex.[3]

3. CRISPR/Cas9-based Genetic Screening:
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Objective: To identify the essential components of the cellular machinery required for SR-
4835's cytotoxic activity.

Methodology:

Introduce a genome-wide CRISPR/Cas9 knockout library into a cancer cell line (e.g.,

A375).[6][9]

Treat the cell population with SR-4835 or a vehicle control.

After a period of cell growth, sequence the guide RNAs (gRNAs) present in the surviving

cell population.

Genes whose knockout confers resistance to SR-4835 will be enriched in the treated

population. This type of screen identified components of the CUL4-RBX1-DDB1 E3 ligase

complex as essential for the activity of SR-4835, providing strong genetic evidence for its

molecular glue mechanism.[3]

Visualizing the Mechanism and Workflow
To further clarify the molecular events and experimental logic, the following diagrams illustrate

the signaling pathway and a typical workflow for validating the molecular glue mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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